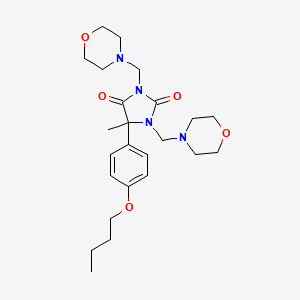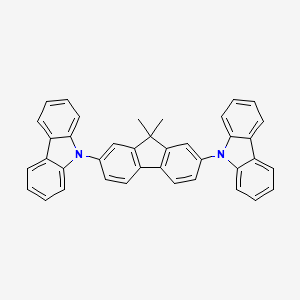
Bis(9H-carbazol-9-il)-9,9'-dimetil-9H-fluoreno-2,7-diilo
Descripción general
Descripción
Aplicaciones Científicas De Investigación
9,9’-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis(9H-carbazole) has a wide range of applications in scientific research:
Medicine: Its derivatives are being investigated for potential use in drug delivery systems and as therapeutic agents.
Mecanismo De Acción
Target of Action
The primary target of 9,9’-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis(9H-carbazole), also known as 2,7-Bis(carbazol-9-yl)-9,9-dimethylfluorene, is in the field of optoelectronics. It is a popular phosphorescent host material for Organic Light Emitting Diode (OLED) devices .
Mode of Action
This compound interacts with its targets by facilitating the transport of holes in OLED devices . It is used as a host material where it helps in the transportation of energy to the phosphorescent guest .
Biochemical Pathways
In the context of OLED devices, the biochemical pathways are replaced by electronic pathways. The compound plays a crucial role in the electroluminescence process, where it helps in the transportation of energy to the phosphorescent guest .
Pharmacokinetics
While the term pharmacokinetics is typically used in the context of drug metabolism, in the case of this compound, we can discuss its properties in terms of stability and solubility. The compound is a solid with a melting point of 280-286 °C . .
Result of Action
The result of the action of this compound is the efficient operation of OLED devices. By serving as a host material, it enables the effective transportation of energy, contributing to the overall performance of the device .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9,9’-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis(9H-carbazole) typically involves a multi-step process. One common method includes the Friedel-Crafts alkylation reaction, where fluorene is alkylated with methyl chloride in the presence of a catalyst such as aluminum chloride . This reaction produces 9,9-dimethylfluorene, which is then coupled with carbazole derivatives under specific conditions to form the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the quality and yield of the product .
Análisis De Reacciones Químicas
Types of Reactions
9,9’-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis(9H-carbazole) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, although these are less common.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens and nitrating agents are commonly used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups into the aromatic rings .
Comparación Con Compuestos Similares
Similar Compounds
9,9-Dimethylfluorene: A precursor in the synthesis of the target compound.
Carbazole: Another precursor and a structurally related compound.
9,9-Dimethyl-9H-fluorene-2,7-diyl derivatives: These compounds share similar structural features and applications.
Uniqueness
What sets 9,9’-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis(9H-carbazole) apart is its unique combination of fluorene and carbazole moieties, which confer excellent thermal stability, high charge-transport properties, and efficient energy transfer capabilities. These properties make it particularly valuable in the development of advanced OLED materials and other electronic applications .
Propiedades
IUPAC Name |
9-(7-carbazol-9-yl-9,9-dimethylfluoren-2-yl)carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H28N2/c1-39(2)33-23-25(40-35-15-7-3-11-29(35)30-12-4-8-16-36(30)40)19-21-27(33)28-22-20-26(24-34(28)39)41-37-17-9-5-13-31(37)32-14-6-10-18-38(32)41/h3-24H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEQGNDONCZPWMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)N3C4=CC=CC=C4C5=CC=CC=C53)C6=C1C=C(C=C6)N7C8=CC=CC=C8C9=CC=CC=C97)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H28N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10697627 | |
| Record name | 9,9'-(9,9-Dimethyl-9H-fluorene-2,7-diyl)di(9H-carbazole) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10697627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
524.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
226958-06-1 | |
| Record name | 9,9'-(9,9-Dimethyl-9H-fluorene-2,7-diyl)di(9H-carbazole) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10697627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


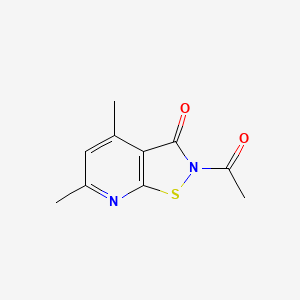



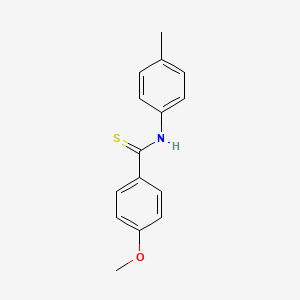

![Benzenesulfonamide, N-[1-(4-methoxyphenyl)ethyl]-4-methyl-](/img/structure/B1661855.png)



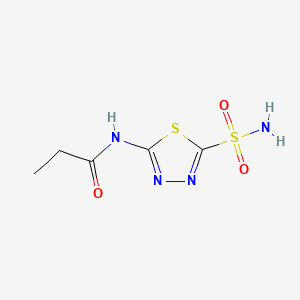
![1,5-Dioxaspiro[2.4]heptan-4-one](/img/structure/B1661861.png)

